molecular formula C14H22N4O B11856062 2-(4-Aminopiperidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

2-(4-Aminopiperidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B11856062
M. Wt: 262.35 g/mol
InChI Key: AHEFLCBMSUPMRZ-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4-one

InChI

InChI=1S/C14H22N4O/c1-17-13(19)11-4-2-3-5-12(11)16-14(17)18-8-6-10(15)7-9-18/h10H,2-9,15H2,1H3

InChI Key

AHEFLCBMSUPMRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCCC2)N=C1N3CCC(CC3)N

Origin of Product

United States

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